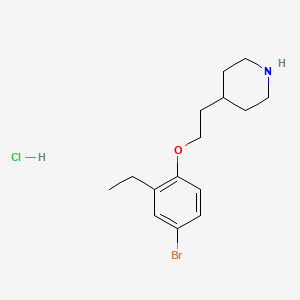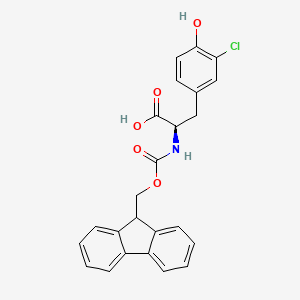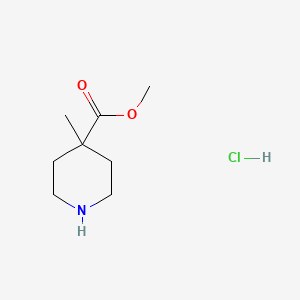![molecular formula C12H15Cl2FN2S B1442802 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride CAS No. 1311313-82-2](/img/structure/B1442802.png)
1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride
Descripción general
Descripción
1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride, also known as AFT-D, is a synthetic molecule with a wide range of applications in the field of biochemistry. AFT-D is a versatile, small molecule that has been used in numerous scientific studies to investigate the effects of its biochemical and physiological properties. AFT-D has been used in the fields of drug discovery, biochemical research, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The compound has been a subject of interest in the synthesis and structural characterization of various organic compounds. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and structurally characterized related thiazole derivatives, highlighting the compound's relevance in the development of new organic materials with potential applications in various fields (B. Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).
Radioisotope Labeling and Analysis
The compound's derivatives have been used in the synthesis of radioisotope-labeled compounds, such as in the study by Yang et al. (2018). They synthesized carbon-14 labeled dufulin, demonstrating the compound's utility in radioisotope tracing techniques (Zheng-Min Yang et al., 2018).
Antibacterial Activity
Research has also explored its antibacterial applications. For example, Uwabagira, Sarojini, and Poojary (2018) reported on the in vitro antibacterial activity of a related compound against various bacterial strains, suggesting potential applications in developing new antibacterial agents (Nadine Uwabagira, B. Sarojini, & B. Poojary, 2018).
Multi-Stimuli Response and Security Ink Application
The compound has also been studied for its multi-stimuli response properties. Lu and Xia (2016) investigated novel V-shaped molecules derived from similar thiazoles for their potential use in security inks due to their reversible morphological changes under different stimuli (Xiao-lin Lu & M. Xia, 2016).
Corrosion Inhibition Studies
In the field of material science, Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole derivatives for corrosion inhibition of iron, demonstrating the compound's relevance in corrosion protection (S. Kaya et al., 2016).
Antifungal Activity
Pejchal, Pejchalová, and Růžičková (2015) synthesized novel fluorobenzo[d]thiazole amides showing promising antifungal activity, indicating the potential use of the compound in antifungal drug development (Vladimír Pejchal, M. Pejchalová, & Z. Růžičková, 2015).
Photo-Degradation Analysis
Wu, Hong, and Vogt (2007) investigated the photo-degradation of thiazole-containing compounds, shedding light on the stability and degradation pathways of these compounds, including derivatives of the compound (Lianming Wu, T. Y. Hong, & F. Vogt, 2007).
Propiedades
IUPAC Name |
1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2S.2ClH/c1-7(14)11-8(2)15-12(16-11)9-5-3-4-6-10(9)13;;/h3-7H,14H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPKBJZROWLAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Benzyl-2-bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442720.png)

![3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442723.png)
![4,7-Diazaspiro[2.5]octan-5-one hydrochloride](/img/structure/B1442725.png)
![2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442728.png)

![7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1442732.png)
![4-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1442733.png)




![N-[(2-Isopropylpyrimidin-4-yl)methyl]ethanaminedihydrochloride](/img/structure/B1442742.png)